3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid
CAS No.:
Cat. No.: VC16505103
Molecular Formula: C12H12BrNO4
Molecular Weight: 314.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrNO4 |
|---|---|
| Molecular Weight | 314.13 g/mol |
| IUPAC Name | 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropanoic acid |
| Standard InChI | InChI=1S/C12H12BrNO4/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h4-5,8H,3H2,1-2H3,(H,15,16) |
| Standard InChI Key | NHGTWBDIDKLDLJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)CC(C#N)C(=O)O)Br)OC |
Introduction
Chemical Identity and Structural Characteristics
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid belongs to the class of cyanopropionic acid derivatives. Its IUPAC name, 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropanoic acid, reflects the substitution pattern on the phenyl ring and the presence of a cyano group adjacent to the carboxylic acid . Key physicochemical properties include:
The compound’s structure features a 2-bromo-4,5-dimethoxyphenyl group linked to a 2-cyanopropionic acid chain. The bromine atom at the ortho position and methoxy groups at para and meta positions create steric and electronic effects that influence reactivity . The cyano group enhances electrophilicity, making the compound a versatile intermediate in nucleophilic addition reactions.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid typically involves multi-step protocols. A common approach utilizes n-butyllithium in tetrahydrofuran (THF) to facilitate coupling reactions. For example, brominated dimethoxyphenyl precursors undergo lithiation followed by reaction with cyanoacrylate derivatives to yield the target compound .
Patents and journals describe optimized conditions for similar syntheses:
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Lithiation of bromophenyl | n-BuLi, THF, −78°C | ~79% | |
| Cyanoacrylate coupling | Michael addition, room temp | ~83% | |
| Acid hydrolysis | HCl, reflux | ~95% |
Mechanistic Insights
The bromine atom’s electron-withdrawing effect activates the phenyl ring toward electrophilic substitution, while methoxy groups direct regioselectivity. The cyano group stabilizes intermediates via resonance, enabling efficient formation of the propionic acid backbone .
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound’s reactive sites make it valuable for constructing heterocycles and functionalized aromatics. For instance, its cyano group participates in Strecker amino acid synthesis, while the carboxylic acid enables peptide coupling .
Role in Ivabradine Synthesis
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid is a precursor to ivabradine, a cardioactive drug that inhibits the I₃ current in sinoatrial node cells . The bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acids, a key step in ivabradine’s production .
Comparison with Structural Analogs
Structural modifications significantly alter reactivity and bioactivity. The table below contrasts related compounds:
| Compound | Substitution Pattern | Key Differences |
|---|---|---|
| 3-(4-Bromophenyl)-2-cyanopropionic Acid | Bromine at para position | Higher electrophilicity |
| 3-(2-Methoxyphenyl)-2-cyanopropionic Acid | Methoxy instead of bromine | Reduced steric hindrance |
| Ivabradine Intermediate | Cyclic amine substituent | Enhanced biological activity |
The ortho-bromo and dimethoxy groups in 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid confer unique steric and electronic properties compared to analogs .
Future Research Directions
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Reactivity Studies: Elucidate the compound’s behavior under photochemical or catalytic conditions.
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Biological Screening: Evaluate affinity for cardiovascular targets like β-adrenergic receptors.
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Toxicokinetics: Assess absorption, distribution, and excretion in model organisms.
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